molecular formula C10H9ClF3N B13054525 1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine

1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine

Cat. No.: B13054525
M. Wt: 235.63 g/mol
InChI Key: UERVRKCIWXTVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde.

    Reaction Conditions: The benzaldehyde undergoes a condensation reaction with an appropriate amine under controlled conditions to form the desired product.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine can be compared with similar compounds such as:

    4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but differs in the overall structure and properties.

    4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Another related compound with different functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2

InChI Key

UERVRKCIWXTVLP-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N

Origin of Product

United States

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